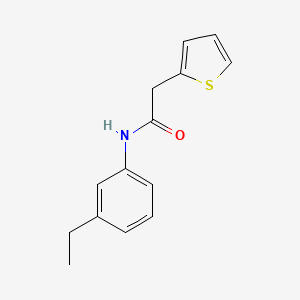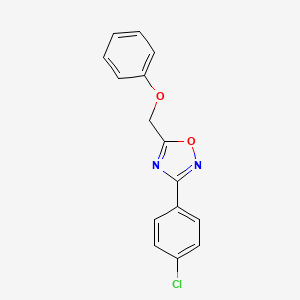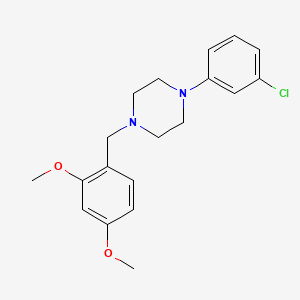![molecular formula C16H19N3OS2 B5740418 N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5740418.png)
N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide, also known as PBTZ169, is a compound that has been extensively studied for its potential as a new drug candidate for tuberculosis. This compound has shown promising results in preclinical studies, demonstrating potent activity against drug-resistant strains of Mycobacterium tuberculosis.
作用機序
N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide targets the mycobacterial respiratory chain, specifically the cytochrome bc1 complex, which is essential for energy production in the bacteria. N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide binds to the Qo site of the cytochrome bc1 complex, inhibiting its activity and leading to a decrease in ATP production. This results in a decrease in the energy available to the bacteria, leading to their death.
Biochemical and Physiological Effects
N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to have low toxicity in vitro and in vivo, with no significant adverse effects observed in animal studies. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. In addition, N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to have good penetration into tissues and organs, including the lungs, where it is needed to treat tuberculosis.
実験室実験の利点と制限
One advantage of N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide is its potent activity against drug-resistant strains of Mycobacterium tuberculosis. This makes it a promising candidate for the treatment of multidrug-resistant and extensively drug-resistant tuberculosis. Another advantage is its low toxicity, which makes it a safer alternative to some of the current drugs used to treat tuberculosis.
One limitation of N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide is its limited solubility, which can make it difficult to administer in high doses. Another limitation is its potential for drug-drug interactions, which can affect its efficacy and safety when used in combination with other drugs.
将来の方向性
There are several future directions for the development of N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide. One direction is the optimization of its chemical structure to improve its solubility and pharmacokinetic properties. Another direction is the development of combination therapies that include N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide and other drugs with different mechanisms of action, in order to improve efficacy and reduce the risk of drug resistance. Finally, further studies are needed to investigate the safety and efficacy of N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide in clinical trials, in order to determine its potential as a new drug for the treatment of tuberculosis.
合成法
N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide is synthesized by a multi-step process that involves the condensation of thiosemicarbazide with 5-propyl-2-bromothiophene, followed by the reaction with benzyl bromide and then the reaction with 5-nitrofurfural. The final product is obtained by the reduction of the nitro group to an amino group using hydrogen gas in the presence of palladium on carbon.
科学的研究の応用
N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been extensively studied for its potential as a new drug candidate for tuberculosis. It has shown potent activity against drug-resistant strains of Mycobacterium tuberculosis, including multidrug-resistant and extensively drug-resistant strains. It has also shown activity against non-replicating and intracellular forms of the bacteria. In addition, N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide has shown low toxicity in vitro and in vivo, making it a promising candidate for further development.
特性
IUPAC Name |
1-benzyl-3-[(5-propylthiophene-3-carbonyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS2/c1-2-6-14-9-13(11-22-14)15(20)18-19-16(21)17-10-12-7-4-3-5-8-12/h3-5,7-9,11H,2,6,10H2,1H3,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLALRNQCHBCLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NNC(=S)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorophenyl)thio]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5740337.png)
![N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide](/img/structure/B5740353.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B5740364.png)
![4-[(2,4-dichlorophenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5740372.png)

![(4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone](/img/structure/B5740395.png)
![N-(2-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide](/img/structure/B5740405.png)
![5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5740408.png)
![6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5740413.png)


![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-phenylethanone](/img/structure/B5740426.png)

